Glyoxime, dimethyl-
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Overview
Description
Dimethylglyoxime is a chemical compound with the molecular formula C₄H₈N₂O₂. It is a white, crystalline powder that is soluble in methanol and sodium hydroxide solution but insoluble in water . Dimethylglyoxime is widely used in analytical chemistry, particularly for the detection and analysis of nickel and other metals . Its unique chemical properties make it an invaluable tool for chemists and researchers .
Preparation Methods
Dimethylglyoxime can be synthesized from diacetyl monoxime, which is obtained by the reaction of diacetyl with hydroxylamine . The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst . This reaction leads to the formation of dimethylglyoxime in a crystalline form, which can be purified by recrystallization from hot water . Industrial production methods typically follow similar synthetic routes but on a larger scale .
Chemical Reactions Analysis
Dimethylglyoxime undergoes several types of chemical reactions, including complexation, precipitation, and substitution reactions . One of the most notable reactions is its ability to form a red precipitate with nickel ions, which is used for the qualitative and quantitative determination of nickel . The reaction can be represented as follows: [ \text{Ni}^{2+} + 2\text{C}_4\text{H}_8\text{N}_2\text{O}_2 \rightarrow \text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \downarrow (\text{red precipitate}) + 2\text{H}^+ ] Dimethylglyoxime also reacts with ferrous sulfate and ammonium hydroxide to form a complex compound of iron and ammonium sulfate .
Scientific Research Applications
Dimethylglyoxime has a wide range of applications in scientific research. In analytical chemistry, it is used as a selective precipitating reagent, detecting reagent, and photometric reagent for nickel, palladium, platinum, and other metal ions . It is also used in the separation of palladium from tin, gold, rhodium, and iridium . In organic synthesis, dimethylglyoxime serves as an efficient ligand for copper-catalyzed hydroxylation of aryl halides . Additionally, it is used in the preparation of hybrid catalysts for the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of dimethylglyoxime involves its ability to form stable complexes with metal ions . The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms . This complexation process is highly specific and selective, allowing for the precise detection and quantification of metal ions in various samples . The formation of these complexes can also facilitate the separation and purification of metals from mixtures .
Comparison with Similar Compounds
Dimethylglyoxime is unique in its high specificity for nickel ions, which sets it apart from other similar compounds . Some related compounds include hydroxylamine and salicylaldoxime, which also form complexes with metal ions but lack the same level of specificity and stability as dimethylglyoxime . Other diketones, such as benzil, can also be used to prepare related ligands, but they do not offer the same versatility and effectiveness in analytical applications .
Properties
CAS No. |
464921-38-8 |
---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |
InChI Key |
JGUQDUKBUKFFRO-GLIMQPGKSA-N |
Isomeric SMILES |
C/C(=N/O)/C(=N\O)/C |
Canonical SMILES |
CC(=NO)C(=NO)C |
physical_description |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
vapor_pressure |
0.00069 [mmHg] |
Origin of Product |
United States |
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